molecular formula C15H20BNO3 B13981305 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Cat. No.: B13981305
M. Wt: 273.14 g/mol
InChI Key: MEWZYGMCBMUYRZ-UHFFFAOYSA-N
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Description

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a boronic ester group, which is known for its versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one typically involves the reaction of 3-methylindolin-2-one with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The reaction conditions often involve heating and stirring to ensure complete conversion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are typically biaryl compounds .

Scientific Research Applications

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical synthesis and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one apart from similar compounds is its unique indolin-2-one core structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research areas .

Properties

Molecular Formula

C15H20BNO3

Molecular Weight

273.14 g/mol

IUPAC Name

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H20BNO3/c1-9-11-8-10(6-7-12(11)17-13(9)18)16-19-14(2,3)15(4,5)20-16/h6-9H,1-5H3,(H,17,18)

InChI Key

MEWZYGMCBMUYRZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C3C

Origin of Product

United States

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